(E)-2-(6,7-Dihydro-1H-indeno[5,4-b]furan-8(2H)-ylidene)acetonitrile is an organic compound characterized by its unique structure that integrates the indeno[5,4-b]furan framework with an acetonitrile group. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential therapeutic properties.
This compound falls under the category of heterocyclic compounds, specifically those containing both indene and furan moieties. It is classified as a nitrile due to the presence of the acetonitrile functional group.
The synthesis of (E)-2-(6,7-Dihydro-1H-indeno[5,4-b]furan-8(2H)-ylidene)acetonitrile typically involves multiple steps:
The industrial production of this compound may utilize advanced techniques such as continuous flow reactors to enhance yield and purity. Moreover, purification methods like chromatography are essential to isolate the desired product from by-products effectively.
The molecular formula for (E)-2-(6,7-Dihydro-1H-indeno[5,4-b]furan-8(2H)-ylidene)acetonitrile is C13H11NO. Its structure features a complex arrangement that includes a dihydro-indeno-furan ring system attached to an acetonitrile group.
(E)-2-(6,7-Dihydro-1H-indeno[5,4-b]furan-8(2H)-ylidene)acetonitrile can participate in various chemical reactions:
The mechanism by which (E)-2-(6,7-Dihydro-1H-indeno[5,4-b]furan-8(2H)-ylidene)acetonitrile exerts its effects is not fully elucidated but is believed to involve interactions with biological targets relevant to its potential therapeutic properties:
Relevant data regarding melting points, boiling points, and spectral characteristics are often obtained through empirical studies or provided by suppliers .
(E)-2-(6,7-Dihydro-1H-indeno[5,4-b]furan-8(2H)-ylidene)acetonitrile has several notable applications:
The compound exhibits a well-defined stereochemical configuration designated as (E)-isomer, indicating trans disposition of substituents across the ethylidene double bond. Its systematic IUPAC name is (E)-2-(6,7-Dihydro-1H-indeno[5,4-b]furan-8(2H)-ylidene)acetonitrile, though it appears under multiple synonyms in chemical literature, including (2E)-2-(1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-ylidene)acetonitrile and Ramelteon Impurity B [1] [4]. This naming variation arises from differing interpretations of the fused ring numbering system, particularly whether the bridging carbon is included in the primary ring count. The molecular framework comprises a fused tricyclic system with a central furan ring flanked by two partially saturated six-membered carbocyclic rings, creating a conformationally restrained V-shaped architecture.
The compound exists predominantly in the (E)-configuration due to thermodynamic stabilization through conjugation between the nitrile group and the enone system within the fused ring. X-ray crystallography confirms near planarity between the acetonitrile substituent and the fused tricyclic system, facilitating extended π-conjugation. This planar arrangement significantly influences both the spectroscopic properties and chemical reactivity, particularly in cycloadditions where stereoelectronic effects govern reaction trajectories. Tautomerism is precluded by the fixed double bond positioning, though keto-enol tautomerism might theoretically occur in ring-opened derivatives [1] [4] [7].
Table 1: Fundamental Physicochemical Properties
Property | Value/Range | Conditions | Significance |
---|---|---|---|
Melting Point | 146–151°C | Solid state | Purity assessment, crystallization |
Density | 1.321 ± 0.06 g/cm³ | 20°C, 760 Torr | Solvent selection, formulation |
Boiling Point | 392.1 ± 21.0°C (Predicted) | 760 mmHg | Purification (distillation) |
Storage Stability | 2–8°C | Long-term storage | Preservation of chemical integrity |
Solubility | 10 mM in DMSO | 25°C | Biological testing suitability |
The synthetic exploration of (E)-2-(6,7-Dihydro-1H-indeno[5,4-b]furan-8(2H)-ylidene)acetonitrile emerged from pharmaceutical industry research in the late 1990s, coinciding with intensified investigation into melatonin receptor agonists. Its initial identification traces to impurity profiling studies of Ramelteon (TAK-375), a potent hypnotic agent approved by the FDA in 2005 for insomnia treatment. As Ramelteon Impurity B, this compound necessitated thorough characterization to establish synthetic controls and ensure drug substance purity [1] [8]. The CAS registry assignment (196597-79-2) in 1996 corresponds with patent filings surrounding indeno-furan derivatives, suggesting its first laboratory synthesis occurred during exploratory routes toward tricyclic melatonin analogs.
The compound's significance expanded when researchers recognized its utility beyond mere synthetic byproduct. Its structural resemblance to biologically active indane derivatives prompted investigation as a versatile intermediate. Particularly noteworthy is its role in synthesizing S-N-[2-(1,6,7,8-Tetrahydro-2H-indeno-[5,4-b]furan-8-yl)ethyl]propionamide, a key Ramelteon precursor, where the nitrile functionality undergoes selective reduction to generate the required ethylamine sidechain [8]. Development of robust manufacturing processes for Ramelteon cemented this compound's position in synthetic organic chemistry, with optimized Knoevenagel condensation procedures emerging as the predominant synthetic pathway from the corresponding tricyclic ketone.
Within heterocyclic chemistry, this molecule exemplifies the strategic integration of oxygen and carbon-based ring systems to achieve defined molecular geometries. The furan-indane fusion creates a conformationally restricted scaffold where the fused oxygen atom electronically activates adjacent reaction sites while the alicyclic rings impose stereochemical control. This architecture positions it as a privileged structure for designing receptor-targeted therapeutics, particularly for central nervous system disorders where planarity and moderate lipophilicity enhance blood-brain barrier permeability [5] [6].
The acrylonitrile moiety constitutes the molecule's most reactive domain, serving dual roles as both a synthetic handle and electronic modulator:
Pharmaceutical applications prominently feature this compound as a critical precursor to Ramelteon (melatonin MT₁/MT₂ receptor agonist) and as a recognized impurity in Tacrolimus (calcineurin inhibitor) manufacturing [8]. The tricyclic framework mimics natural ligand geometries, particularly in therapies targeting neurological receptors, while the nitrile offers strategic conversion points for introducing nitrogen-based functionality essential for target binding.
Table 2: Key Synthetic Derivatives and Applications
Derivative/Application | Synthetic Transformation | Role/Outcome |
---|---|---|
Ramelteon Precursor | Nitrile reduction → Ethylamine sidechain | Hypnotic agent synthesis (MT agonist) |
Tacrolimus Impurity | Process-related intermediate | Quality control marker in macrolide APIs |
Heterocyclic Annulation Substrate | [3+2] Cycloaddition with azides | Triazole formation for bioactive screening |
Chiral Ligand Intermediate | Asymmetric hydrogenation | Production of enantiopure catalysts |
Polymer Modifier | Radical polymerization initiation | Functionalized materials development |
The compound's structural complexity relative to molecular weight (197.23 g/mol) demonstrates efficient atom economy in heterocyclic construction. Its thermal stability (mp 146–151°C) permits involvement in diverse reaction conditions, while the crystalline nature facilitates purification to exacting pharmaceutical standards. Contemporary research explores applications beyond medicinal chemistry, including its incorporation into organic electronic materials where the extended π-system and heteroatom content potentially enhance charge transport properties in semiconductor applications [5] [6].
Scheme 1: Strategic Synthetic Role in Heterocyclic Chemistry
Tricyclic Ketone││ Knoevenagel Condensation│ with NC-CH₂-P(O)(OH)₂▼(E)-2-(6,7-Dihydro-1H-indeno[5,4-b]furan-8(2H)-ylidene)acetonitrile│├─► Reduction → Ramelteon intermediates├─► Cycloaddition → Polycyclic N-heterocycles└─► Functionalization → Ligands/Catalysts
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0